2,7-Dichloro-3-methylquinoline
Description
Significance of the Quinoline (B57606) Core as a Privileged Scaffold in Modern Synthetic Chemistry
The quinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense importance in organic chemistry. This "privileged scaffold" is present in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. mdpi.comontosight.ai Its prevalence has made it a focal point for synthetic chemists, leading to the development of numerous classical and modern synthetic methodologies for its construction. These include well-established name reactions like the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. mdpi.com The functionalization of the quinoline core allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for creating complex molecular architectures with diverse applications. rsc.org
Overview of Dichloro-methylquinolines as Key Synthetic Intermediates and Target Molecules
Within the vast family of quinoline derivatives, dichloro-methylquinolines represent a crucial subclass of compounds. The presence of two chlorine atoms and a methyl group on the quinoline ring system provides multiple reactive sites for further chemical transformations. These substitutions significantly influence the electronic properties of the quinoline core, impacting its reactivity and potential applications. Dichloro-methylquinolines serve as valuable intermediates in the synthesis of more elaborate molecules, including those with potential therapeutic applications. For instance, they are precursors in the development of novel anti-malarial and anti-cancer agents. dtic.milnih.gov The specific positioning of the chloro and methyl groups, as seen in isomers like 2,7-dichloro-3-methylquinoline and 4,7-dichloro-3-methylquinoline, allows for regioselective reactions, enabling the targeted synthesis of complex quinoline-based structures. acs.org
Research Trajectories for this compound within Contemporary Quinoline Chemistry
The compound this compound is a specific isomer that has emerged as a significant molecule in synthetic and medicinal chemistry research. Its importance stems from its utility as a building block for more complex molecules. The chlorine atoms at the 2 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity makes it a key intermediate in the synthesis of novel compounds with potential biological activities. Research efforts are focused on exploring its use in the creation of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.07 g/mol |
| Boiling Point (Predicted) | 321.6±37.0 °C chemicalbook.com |
| Density (Predicted) | 1.351±0.06 g/cm³ chemicalbook.com |
| pKa (Predicted) | -1.09±0.50 chemicalbook.com |
Synthesis and Reactivity
The synthesis of this compound can be achieved through established methods in quinoline chemistry. One notable route involves the treatment of 7-chloro-3-methylcarbostyril with phosphorus oxychloride. Another documented synthesis involves the reaction of phosphoryl chloride on 7-chloro-3-methylquinoline (B3215643) N-oxide, which yields a mixture of the 2,7-dichloro and 4,7-dichloro isomers. acs.org
The reactivity of this compound is largely dictated by the presence of the two chlorine atoms. These atoms act as leaving groups in nucleophilic substitution reactions, enabling the introduction of various functionalities. For example, it can undergo reactions with amines to produce substituted aminoquinolines. google.com The quinoline ring itself can also undergo reactions such as oxidation to form quinoline N-oxides and reduction to yield tetrahydroquinoline derivatives.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a versatile intermediate. Its ability to undergo nucleophilic substitution at the 2- and 7-positions makes it a valuable precursor for creating a diverse range of substituted quinolines. These derivatives are often explored for their potential biological activities. For instance, it has been used in the synthesis of compounds investigated for their antimalarial properties. dtic.mil
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWVQLUBNPSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576150 | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-46-8 | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 2,7 Dichloro 3 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) on the Dichloroquinoline Core
The dichloroquinoline core of the title compound presents two distinct chloro-substituted positions, C-2 and C-7, which exhibit differential reactivity towards nucleophiles. This allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
Reactivity at the C-2 and C-7 Chloro Positions
In the 2,7-dichloro-3-methylquinoline framework, the chlorine atom at the C-2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-7 position. This enhanced reactivity is attributed to the electronic influence of the heterocyclic nitrogen atom. The nitrogen atom exerts a strong electron-withdrawing effect on the pyridine (B92270) ring, thereby activating the C-2 and C-4 positions towards nucleophilic substitution. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction.
Conversely, the C-7 position is located on the carbocyclic (benzene) ring of the quinoline (B57606) system. It is less influenced by the nitrogen atom's activating effect, rendering the C-7 chloro group substantially less reactive towards nucleophiles under similar conditions. This difference in reactivity is a common feature in halo-substituted N-heteroaromatic compounds. For instance, studies on analogous systems like 2,4-dichloroquinazolines and 4,7-dichloroquinoline (B193633) consistently show that substitution occurs preferentially at the position within the pyrimidine (B1678525) or pyridine ring (C-2 or C-4) over the position on the fused benzene (B151609) ring. nih.gov
Selective Functionalization and Ligand Exchange Reactions
The pronounced difference in reactivity between the C-2 and C-7 chloro groups enables the selective functionalization of this compound. By carefully controlling reaction conditions, nucleophiles can be directed to replace the C-2 chlorine atom while leaving the C-7 chlorine intact. This regioselectivity is crucial for the synthesis of monofunctionalized derivatives that can be used in subsequent synthetic steps.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed for the selective displacement of the C-2 chloro group. For example, reactions of 2-chloroquinoline-3-carbaldehyde, a closely related derivative, with primary amines such as aniline (B41778) result in the formation of 2-amino-substituted quinolines under conditions where the chloro group on the benzene ring would be unreactive. ekb.eg Similarly, treatment with morpholine (B109124) leads to the selective substitution at the C-2 position. nih.gov These transformations highlight the utility of the C-2 position as a handle for introducing diverse functionalities. Ligand exchange, a type of substitution reaction, can also be achieved, where one ligand is replaced by another. google.com
The following table summarizes representative selective substitution reactions at the C-2 position of 2-chloroquinoline (B121035) derivatives, illustrating the scope of this selective functionalization strategy.
| Nucleophile | Reagent | Product Type | Reference |
| Primary Amine | Aniline | 2-(Phenylamino)quinoline derivative | ekb.eg |
| Secondary Amine | Morpholine | 2-Morpholinoquinoline derivative | nih.gov |
| Hydrazine | Hydrazine hydrate | 2-Hydrazinylquinoline derivative | nih.gov |
| Triazole | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline derivative | researchgate.net |
Reactions Involving the Methyl Group at C-3
The methyl group at the C-3 position provides another site for chemical modification, offering pathways to a different class of derivatives through oxidation, condensation, and alkylation reactions.
Oxidation Reactions of the Methyl Moiety
The C-3 methyl group can be oxidized to afford valuable carbonyl and carboxyl derivatives. Controlled oxidation can yield 2,7-dichloroquinoline-3-carbaldehyde (B1600441), a versatile intermediate for further transformations. scbt.com More vigorous oxidation conditions can convert the methyl group directly to a carboxylic acid, yielding 2,7-dichloroquinoline-3-carboxylic acid.
The oxidation of alkyl side chains on quinoline rings is a well-established transformation. For example, 7-chloro-8-methylquinoline (B132762) derivatives can be oxidized to the corresponding 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of a vanadium catalyst. google.com This demonstrates the feasibility of oxidizing methyl groups on the quinoline core. The resulting aldehydes are key precursors for condensation reactions and the synthesis of Schiff bases, while the carboxylic acids can be used in amide coupling and esterification reactions.
Condensation and Alkylation Reactions at C-3
The methyl group at C-3 is sufficiently acidic to be deprotonated by a strong base, forming a reactive carbanion. This intermediate can then participate in condensation and alkylation reactions. For instance, studies on the condensation of 2-methylquinoline (B7769805) with aldehydes show that the reaction proceeds through a methylene-dihydroquinoline intermediate, which then attacks the aldehyde. rsc.org A similar mechanism can be envisioned for this compound, allowing for its condensation with various aldehydes and ketones to form extended conjugated systems.
Furthermore, the C-3 methyl group is susceptible to C-alkylation. Transition-metal-catalyzed reactions have been developed for the alkylation of methyl groups on N-heteroarenes using alcohols as alkylating agents. mdpi.com This strategy could be applied to introduce longer or more complex alkyl chains at the C-3 position of the this compound scaffold.
Formation of Fused and Bridged Heterocyclic Systems from this compound Precursors
This compound serves as an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. By first functionalizing the core structure using the reactions described above, intermediates can be generated that are primed for intramolecular or intermolecular cyclization reactions to form fused or bridged ring systems.
A prominent strategy involves the construction of a pyrimidine ring fused to the quinoline core, yielding pyrimido[4,5-b]quinoline derivatives, which are of significant interest in medicinal chemistry. nih.govscialert.net This can be achieved by first converting the C-3 methyl group into a nitrile or an aldehyde. For example, 2-chloroquinoline-3-carbonitriles can react with reagents like guanidine, urea, or thiourea (B124793) to form the fused pyrimidine ring. nih.gov
Alternatively, 2-chloroquinoline-3-carbaldehyde, obtained from the oxidation of the C-3 methyl group, can undergo condensation with bifunctional nucleophiles. For instance, a three-component reaction between a 2-chloroquinoline-3-carbaldehyde, 2-aminobenzimidazole, and malononitrile (B47326) can lead to the formation of complex benzoimidazopyrimido[4,5-b]quinolone systems. researchgate.net These multi-step sequences, which rely on the initial selective functionalization of this compound, demonstrate its value as a building block for constructing diverse and complex heterocyclic architectures.
Cycloaddition Reactions with the Quinoline Nucleus
Information not available in search results.
Annulation Strategies to Form Polycyclic Architectures
Information not available in search results.
Other Functional Group Interconversions on the this compound Scaffold
Information not available in search results.
Computational Studies on 2,7 Dichloro 3 Methylquinoline and Its Derivatives
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and electronic properties of molecules. DFT calculations have been employed to understand the structural and electronic characteristics of quinoline (B57606) derivatives.
For the related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have identified two stable conformers, ClMQC-1 (trans) and ClMQC-2 (cis), with a calculated energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
In the case of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, FMO analysis reveals important details about its electronic behavior. The HOMO is primarily located over the quinoline ring system, indicating it is the center for electron-donating capacity. The LUMO, conversely, is distributed over the carbaldehyde group and the adjacent part of the quinoline ring, suggesting this region is the electron-accepting center.
Table 1: Frontier Molecular Orbital Energies for 2-Chloro-7-Methylquinoline-3-Carbaldehyde Conformers
| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Trans | -6.95 | -2.35 | 4.60 |
| Cis | -7.01 | -2.41 | 4.60 |
Data sourced from studies on 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.com Green and yellow represent intermediate potential values.
For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the MEP map shows the most negative potential (red) located around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. dergi-fytronix.com The regions around the hydrogen atoms of the quinoline ring exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals.
NBO analysis on 2-Chloro-7-Methylquinoline-3-Carbaldehyde reveals significant delocalization of electron density. dergi-fytronix.com The analysis of donor-acceptor interactions within the molecule indicates strong π-π* interactions within the quinoline ring system, contributing to its aromatic stability. The total stabilization energy difference between the two conformers, as calculated by NBO analysis, is 22.2 kJ mol⁻¹. dergi-fytronix.com NBO calculations also provide insights into the hybridization of atomic orbitals and the natural atomic charges on each atom.
Table 2: NBO Analysis - Total Lewis and Non-Lewis Occupancies for 2-Chloro-7-Methylquinoline-3-Carbaldehyde
| Conformer | Total Lewis (%) | Non-Lewis (%) |
| ClMQC-1 | 97.696 | 2.304 |
| ClMQC-2 | 97.683 | 2.317 |
Data sourced from studies on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergi-fytronix.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). It provides information on excitation energies, oscillator strengths, and the nature of electronic transitions.
While specific TD-DFT studies on 2,7-dichloro-3-methylquinoline were not found, research on other quinoline derivatives has utilized this method. For instance, in a study of certain quinoline derivatives, TD-DFT calculations helped to understand the charge transfer characteristics upon photo-absorption, with the quinoline moiety often acting as an electron donor. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations can provide theoretical vibrational frequencies (IR and Raman) and chemical shifts (NMR).
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating reaction energy profiles. This can provide insights into the feasibility and kinetics of chemical reactions.
While the synthesis of various quinoline derivatives has been reported, including reactions involving 2-chloroquinoline-3-carbaldehyde, detailed computational modeling of the reaction mechanisms and energetics for this compound specifically is not extensively documented in the searched scientific literature. nih.gov Such studies would be beneficial for understanding its reactivity and potential synthetic pathways.
Advanced Spectroscopic and Structural Characterization of 2,7 Dichloro 3 Methylquinoline and Its Research Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,7-dichloro-3-methylquinoline and its intermediates. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.
For quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region (δ 7-9 ppm), while aliphatic protons, such as those of a methyl group, appear further upfield. In the case of this compound, the methyl group protons would be expected to produce a singlet around δ 2.5 ppm. The aromatic protons on the quinoline ring system will show a complex pattern of signals due to spin-spin coupling, with their precise chemical shifts influenced by the electron-withdrawing effects of the two chlorine atoms.
Similarly, ¹³C NMR spectra provide information on the carbon skeleton. The carbon atom of the methyl group would appear in the aliphatic region (δ 15-25 ppm), while the aromatic and heterocyclic carbons would be observed in the downfield region (δ 120-160 ppm). The carbons directly bonded to the chlorine atoms (C2 and C7) would experience a significant downfield shift due to the deshielding effect of the halogen.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2-Ethyl-8-methoxy-3-methylquinoline mdpi.com | -CH₃ | 2.49 (s) | 19.06 |
| 8-(iso-Propyl)-2-methylquinoline mdpi.com | -CH₃ | 2.73 (s) | 25.7 |
To definitively assign all proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu It is invaluable for assigning the signals of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by other NMR experiments. For example, an HMBC correlation would be expected between the methyl protons and the C2, C3, and C4 carbons of the quinoline ring in this compound.
Correlation Spectroscopy (COSY): COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to identify neighboring protons within a spin system.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. ipb.pt This is particularly useful for determining the stereochemistry and conformation of molecules.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectrum of a quinoline derivative, characteristic absorption bands can be observed. The C=N stretching vibration within the quinoline ring typically appears in the region of 1630-1580 cm⁻¹. iucr.orgnih.gov Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. iucr.org The C-H stretching vibrations of the methyl group and the aromatic ring are found around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic). jocpr.com The C-Cl stretching vibrations are typically observed in the 850-550 cm⁻¹ region. arabjchem.org
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations often give strong signals in the Raman spectrum.
The combined use of FT-IR and FT-Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound, confirming the presence of the quinoline core, the methyl group, and the carbon-chlorine bonds. researchgate.netiosrjournals.org
Table 2: Characteristic Vibrational Frequencies for Quinolines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | mdpi.com |
| Aliphatic C-H Stretch | 3000-2850 | mdpi.com |
| C=N Stretch (Quinoline) | 1630-1580 | iucr.orgnih.gov |
| Aromatic C=C Stretch | 1600-1450 | iucr.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of quinoline and its derivatives typically shows multiple absorption bands corresponding to π→π* transitions within the aromatic system. For 2-chloro-3-methylquinoline, UV-Vis spectra were recorded in the 200–400 nm range in both water and ethanol. researchgate.net The position and intensity of these bands can be influenced by the substituents on the quinoline ring. The presence of the chlorine atoms and the methyl group in this compound will cause shifts in the absorption maxima compared to unsubstituted quinoline.
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) would also be observed, confirming the presence of two chlorine atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. iucr.org This is a crucial step in confirming the identity of a newly synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. google.comnih.gov This technique is useful for analyzing mixtures and for identifying the components based on their retention times and mass spectra. The fragmentation pattern observed in the mass spectrum provides additional structural information. For alkylquinolines, common fragmentation pathways include the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.com
Applications of 2,7 Dichloro 3 Methylquinoline in Advanced Chemical Research
2,7-Dichloro-3-methylquinoline as a Precursor for Complex Organic Molecules
The dichlorinated quinoline (B57606) framework of this compound serves as a foundational building block for the construction of more elaborate organic molecules. The presence of two chlorine atoms at positions 2 and 7 offers distinct reactive sites for functionalization, enabling the synthesis of a wide array of derivatives.
Building Blocks for Diversified Quinoline Scaffolds
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, allowing for their replacement with a range of other functional groups. This reactivity is fundamental to creating a diverse library of quinoline derivatives. For instance, it can be a starting point for producing other substituted quinolines by replacing the chlorine atoms with different moieties, thereby altering the molecule's electronic and steric properties. cymitquimica.comnih.gov
Furthermore, this compound and its derivatives are utilized in the construction of fused heterocyclic systems. Dichloroquinoline derivatives, in general, are valuable precursors for more complex structures like fused rings and biquinolines. The ability to selectively functionalize the quinoline core makes this compound a powerful tool for medicinal chemists in the design and synthesis of new therapeutic agents. nih.govrsc.orgresearchgate.net For example, imidazoquinolines, which are heterocyclic systems with diverse biological properties, can be synthesized from diaminoquinolines, which themselves can be derived from chloroquinolines. researchgate.net
The following table provides examples of reactions where this compound can serve as a precursor:
| Reaction Type | Common Reagents | Major Products |
| Oxidation | Hydrogen peroxide, peracids | Quinoline N-oxides |
| Reduction | - | Tetrahydroquinoline derivatives |
| Substitution | Various nucleophiles | Functionalized quinoline derivatives |
This table is based on general reactions of dichloroquinolines and may be applicable to this compound.
Synthesis of Fused and Diversified Heterocyclic Systems
The reactivity of the chloro- and methyl- groups on the this compound ring system allows for its use in the synthesis of fused and more complex heterocyclic structures. For example, the methyl group can be a handle for condensation reactions, while the chloro groups provide sites for cyclization through substitution reactions. This versatility has been exploited in the synthesis of various fused tetracyclic quinoline derivatives, which are known to possess a wide spectrum of biological activities. nih.govresearchgate.net
One notable application is in the synthesis of 2-quinolyl-1,3-tropolone derivatives. These compounds can be prepared through the acid-catalyzed reaction of 4,7-dichloro-2-methylquinolines with 1,2-benzoquinones. rsc.org Another example involves the synthesis of new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, where substituted quinolones are key starting materials. nih.gov The development of such synthetic routes is crucial for accessing novel chemical space and discovering compounds with unique properties. nih.govresearchgate.net
Ligand Design and Coordination Chemistry Involving Dichloroquinolines
The nitrogen atom in the quinoline ring and the potential for substitution of the chlorine atoms make dichloroquinolines, including this compound, interesting ligands in coordination chemistry. orientjchem.org The design of ligands is a critical aspect of developing metal complexes with specific catalytic, medicinal, or material properties. orientjchem.org
Research has shown that dichloroquinoline derivatives can form stable complexes with various metal ions. For instance, silver(I) complexes with 4,7-dichloroquinoline (B193633) have been synthesized and characterized, demonstrating the coordinating ability of the quinoline nitrogen. researchgate.net Similarly, copper(II) complexes with 4,7-dichloroquinoline have been studied, revealing a distorted square pyramidal coordination geometry. mdpi.comresearchgate.net These studies provide insights into the electronic and steric effects of the chloro-substituents on the coordination properties of the quinoline ring.
Gallium complexes with 5,7-dichloro-2-methyl-8-hydroxyquinoline have also been synthesized and investigated for their potential in polymerization catalysis. acs.org The nature of the substituents on the quinoline ring, including the chloro groups, influences the geometry and reactivity of the resulting metal complexes. ontosight.ai This tunability allows for the rational design of ligands for specific applications in catalysis and materials science. orientjchem.org
The following table lists some metal complexes formed with dichloroquinoline derivatives:
| Metal Ion | Dichloroquinoline Ligand | Resulting Complex |
| Silver(I) | 4,7-dichloroquinoline | [Ag(H2O)(DCQ)2(μ-ONO2)Ag(NO3)(DCQ)2] |
| Copper(II) | 4,7-dichloroquinoline | [Cu(4,7-dichloroquinoline)2Br2]2 |
| Gallium(III) | 5,7-dichloro-2-methyl-8-hydroxyquinoline | Bis(5,7-dichloro-2-methyl-8-quinolinolato)gallium chloride |
This table showcases examples of coordination complexes with related dichloroquinoline structures. researchgate.netmdpi.comacs.org
Photochemical Reactivity of Halogenated Quinoline N-Oxides and Derivatives
The introduction of an N-oxide functionality to the quinoline ring system dramatically alters its photochemical behavior. Halogenated quinoline N-oxides, which can be synthesized from the corresponding quinolines, are of particular interest due to the influence of the halogen atoms on the excited-state reactivity. umich.edursc.orgmdpi.com
Photorearrangement and Carbon Deletion Studies
Quinoline N-oxides are known to undergo photorearrangement upon irradiation. umich.eduosti.gov These reactions often proceed through highly strained oxaziridine (B8769555) intermediates, leading to the formation of products such as 2-quinolones and benz[d]-1,3-oxazepines. umich.eduosti.gov Recent studies have demonstrated a method for the net photochemical carbon deletion of azaarenes, starting from quinoline N-oxides. nih.govresearchgate.net This process involves the selective photolysis of the N-oxide to form a benzoxazepine, which then undergoes an acid-promoted rearrangement to yield an N-acylindole. nih.govresearchgate.net This transformation represents a powerful tool for scaffold hopping in medicinal chemistry. nih.govresearchgate.net
The presence of halogen substituents on the quinoline ring can influence the efficiency and outcome of these photochemical reactions. While specific studies on the photorearrangement of this compound N-oxide were not found, the general principles of quinoline N-oxide photochemistry suggest that it would be a viable substrate for such transformations. acs.orgjchemrev.comrsc.org
Exciplex Formation and Fluorescence Quenching Investigations
The fluorescence properties of quinoline derivatives are sensitive to their molecular environment and can be influenced by the presence of quenchers. nih.gov The formation of exciplexes (excited-state complexes) between an excited fluorophore and a quencher can lead to fluorescence quenching. ias.ac.iniupac.org This phenomenon is often studied to understand electron transfer processes. ias.ac.in
While specific studies on the exciplex formation and fluorescence quenching of this compound were not identified, research on related quinoline derivatives provides a basis for understanding its potential behavior. nih.gov For example, the fluorescence of some quinoline-based sensors is quenched upon binding to metal ions, a process that can involve photoinduced electron transfer. nih.gov The electronic properties of the chloro- and methyl-substituents on the this compound ring would likely influence its excited-state properties and its interactions with potential quenchers. rsc.org The study of such processes is important for the development of fluorescent probes and sensors. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
